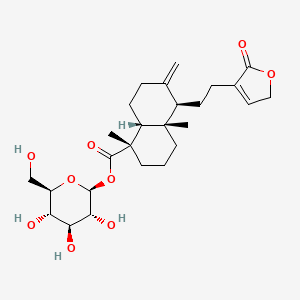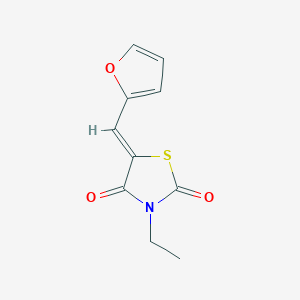![molecular formula C9H5BrN2O4 B12868415 2-Bromo-1-(2-nitrobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12868415.png)
2-Bromo-1-(2-nitrobenzo[d]oxazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(2-nitrobenzo[d]oxazol-4-yl)ethanone is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are known for their versatile applications in pharmaceuticals and various biological systems due to their structural similarity to nucleic bases like adenine and guanine
Métodos De Preparación
The synthesis of 2-Bromo-1-(2-nitrobenzo[d]oxazol-4-yl)ethanone typically involves the bromination of 1-(2-nitrobenzo[d]oxazol-4-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Industrial production methods may involve the use of advanced techniques to optimize yield and purity .
Análisis De Reacciones Químicas
2-Bromo-1-(2-nitrobenzo[d]oxazol-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Bromo-1-(2-nitrobenzo[d]oxazol-4-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Biology: The compound’s structural similarity to nucleic bases makes it useful in studying DNA interactions and enzyme inhibition.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(2-nitrobenzo[d]oxazol-4-yl)ethanone involves its interaction with biological targets, such as enzymes and receptors. The compound’s benzoxazole scaffold allows it to bind to specific sites on proteins, thereby modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation .
Comparación Con Compuestos Similares
Similar compounds to 2-Bromo-1-(2-nitrobenzo[d]oxazol-4-yl)ethanone include other benzoxazole derivatives like 2-(2,4-dichloroquinolin-8-yl)benzo[d]oxazole and 2-Bromo-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and biological activities
Propiedades
Fórmula molecular |
C9H5BrN2O4 |
|---|---|
Peso molecular |
285.05 g/mol |
Nombre IUPAC |
2-bromo-1-(2-nitro-1,3-benzoxazol-4-yl)ethanone |
InChI |
InChI=1S/C9H5BrN2O4/c10-4-6(13)5-2-1-3-7-8(5)11-9(16-7)12(14)15/h1-3H,4H2 |
Clave InChI |
RHZVNQJFLBOETA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)[N+](=O)[O-])C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12868339.png)



![Benzo[d]oxazole-2,6-dicarbaldehyde](/img/structure/B12868357.png)







![2-Chlorobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868411.png)
